molecular formula C10H22N2O5S B14336213 N,N-diethylethanamine;3-oxobutanoylsulfamic acid CAS No. 99911-48-5

N,N-diethylethanamine;3-oxobutanoylsulfamic acid

Katalognummer: B14336213
CAS-Nummer: 99911-48-5
Molekulargewicht: 282.36 g/mol
InChI-Schlüssel: DMZUSFYWKZBCEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethylethanamine;3-oxobutanoylsulfamic acid is a chemical compound with the molecular formula C10H22N2O5S and a molecular weight of 282.357 g/mol . This compound is known for its unique structure and properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethylethanamine;3-oxobutanoylsulfamic acid typically involves the reaction of diketene with triethylammonium salts . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: N,N-diethylethanamine;3-oxobutanoylsulfamic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N,N-diethylethanamine;3-oxobutanoylsulfamic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N,N-diethylethanamine;3-oxobutanoylsulfamic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N,N-diethylethanamine;3-oxobutanoylsulfamic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

99911-48-5

Molekularformel

C10H22N2O5S

Molekulargewicht

282.36 g/mol

IUPAC-Name

N,N-diethylethanamine;3-oxobutanoylsulfamic acid

InChI

InChI=1S/C6H15N.C4H7NO5S/c1-4-7(5-2)6-3;1-3(6)2-4(7)5-11(8,9)10/h4-6H2,1-3H3;2H2,1H3,(H,5,7)(H,8,9,10)

InChI-Schlüssel

DMZUSFYWKZBCEV-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC.CC(=O)CC(=O)NS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.